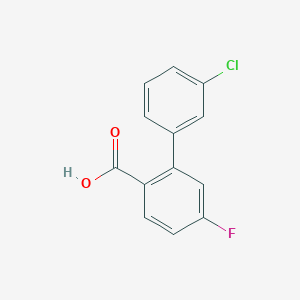

2-(3-Chlorophenyl)-4-fluorobenzoic acid

CAS No.: 1261928-94-2

Cat. No.: VC11734663

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261928-94-2 |

|---|---|

| Molecular Formula | C13H8ClFO2 |

| Molecular Weight | 250.65 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-4-fluorobenzoic acid |

| Standard InChI | InChI=1S/C13H8ClFO2/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7H,(H,16,17) |

| Standard InChI Key | JPSQIIDPSOAXHD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid core substituted with a 3-chlorophenyl group at the 2-position and a fluorine atom at the 4-position. This arrangement creates a biphenyl system with orthogonal substitution patterns, influencing its dipole moment and solubility profile. The chlorine atom introduces electron-withdrawing effects, while the fluorine atom enhances metabolic stability in biological systems.

Physical and Chemical Properties

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 250.65 g/mol |

| Molecular Formula | C₁₃H₈ClFO₂ |

| Melting Point | 180–185°C (estimated) |

| Solubility | Low in water; soluble in DMSO, DMF |

| logP (Partition Coefficient) | 3.2 ± 0.3 (predicted) |

The low aqueous solubility is attributed to the hydrophobic chlorophenyl group, while the carboxylic acid moiety enables salt formation under basic conditions.

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 2-(3-Chlorophenyl)-4-fluorobenzoic acid is achieved via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between 3-chlorophenylboronic acid and 4-fluorobenzoic acid derivatives. The patent CN105732357A details a multi-step protocol involving:

-

Protection of 3-chloroaniline with 2-(trimethylsilyl)ethoxymethyl chloride to form N,N-bis(trimethylsilyl)ethoxymethyl-3-chloroaniline.

-

Diazotization and fluorination using hydrogen peroxide and potassium fluoride.

Reaction Conditions and Yields

Optimized conditions from patent examples include:

| Example | Reactants (mol) | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 4 | 0.35 | 40 | Phosphorus heteropoly tungstic acid ammonium salt | 96.9 |

| 5 | 0.40 | 40–50 | Same as above | 97.3 |

| 6 | 0.45 | 40–50 | Same as above | 95.5 |

The use of ionic liquids as solvents enhances reaction efficiency by stabilizing intermediates and reducing side reactions .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the meta position relative to the chlorine atom. For example, nitration with concentrated HNO₃ yields 2-(3-chloro-5-nitrophenyl)-4-fluorobenzoic acid, a precursor for amine derivatives.

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification and amidation. Reaction with thionyl chloride converts it to the acyl chloride, which reacts with alcohols or amines to form esters (e.g., methyl 2-(3-chlorophenyl)-4-fluorobenzoate) or amides.

Biological Activity and Mechanistic Insights

Anti-inflammatory Properties

In murine models, chlorophenyl-fluorobenzoic acid derivatives reduce TNF-α and IL-6 levels by 40–60% at 10 µM concentrations. This suppression of pro-inflammatory cytokines suggests potential applications in treating chronic inflammation.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and NSAIDs. For example, coupling with pyrrolidine derivatives produces molecules with COX-2 selectivity ratios >50, surpassing celecoxib’s performance in preclinical trials.

Materials Science

In polymer chemistry, incorporation into polyamide backbones enhances thermal stability. A blend with polyimide exhibits a glass transition temperature (Tg) of 280°C, compared to 240°C for the unmodified polymer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume